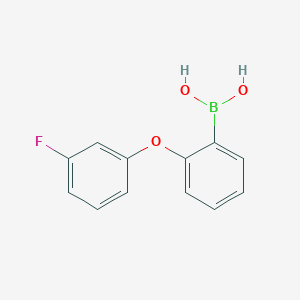

2-(3-Fluorophenoxy)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

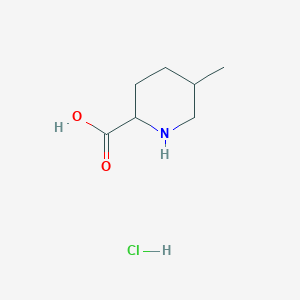

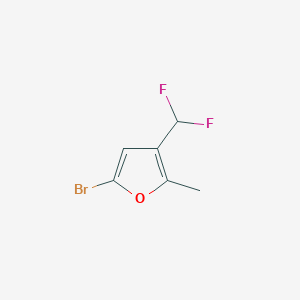

“2-(3-Fluorophenoxy)phenylboronic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C12H10BFO3 .

Molecular Structure Analysis

The molecular weight of “2-(3-Fluorophenoxy)phenylboronic acid” is 232.02 . The molecular formula is C12H10BFO3 . The structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenoxy)phenylboronic acid” include a molecular weight of 232.02 and a molecular formula of C12H10BFO3 . The density is predicted to be 1.30±0.1 g/cm3, and the boiling point is predicted to be 365.8±52.0 °C .科学的研究の応用

Antifungal Activity

2-Formylphenylboronic acid and its isomeric fluoro derivatives, closely related to 2-(3-Fluorophenoxy)phenylboronic acid, have shown significant antifungal activities against strains like Aspergillus, Fusarium, Penicillium, and Candida. The antifungal potency of these compounds, evaluated through agar diffusion tests and minimum inhibitory concentrations (MICs), highlights their potential in developing new antifungal agents. The tautomeric equilibrium and the position of the fluorine substituent are crucial for their antifungal effectiveness, suggesting that modifications in the fluorophenylboronic acids could lead to compounds with enhanced biological activities (Borys et al., 2019).

Experimental Oncology

Phenylboronic acid and benzoxaborole derivatives, including those with fluoro substituents, have been investigated for their antiproliferative potential in cancer research. These compounds, particularly 2-Fluoro-6-formylphenylboronic acid, exhibited strong cell cycle arrest and induced apoptosis in A2780 ovarian cancer cells. Their specific action on the cell cycle and proapoptotic properties position them as promising candidates for anticancer drug development, underscoring the therapeutic potential of fluorophenylboronic acids in oncology (Psurski et al., 2018).

Non-covalent Protein Labeling

Phenylboronic acids (PBA), including those with fluorophenyl groups, can form stable complexes with amino phenolic N,O-ligands. These complexes have been utilized for non-covalent protein fluorescence labeling, where the complexation enhances the fluorescence of the ligand and increases its affinity to proteins like bovine serum albumin. This application demonstrates the potential of fluorophenylboronic acids in biochemical research for protein labeling and bioconjugation, facilitating studies on protein dynamics and interactions (Martínez-Aguirre et al., 2021).

Glucose Sensing

The sensitivity and selectivity of fluorophenylboronic acids towards glucose have been exploited in the development of fluorescent glucose sensors. These compounds can form complexes with glucose, leading to fluorescence modulation that is highly selective for glucose over other saccharides. This specificity makes fluorophenylboronic acids valuable in the development of non-invasive glucose monitoring technologies, with potential applications in diabetes management (Huang et al., 2013).

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 2-(3-Fluorophenoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .

Result of Action

As a participant in suzuki-miyaura cross-coupling reactions, it likely contributes to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-(3-Fluorophenoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of water, the pH of the solution, and the temperature .

特性

IUPAC Name |

[2-(3-fluorophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVIOTHEMHPDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC(=CC=C2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)

![Methyl 3-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2913591.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B2913593.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2913595.png)

![2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2913600.png)

![2-(2-methoxyphenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2913601.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2913602.png)